ハルパゴサイド

概要

説明

ハルパゴサイドは、イリドイド配糖体の一種であり、多様な生物活性で知られる化合物群です。 ハルパゴサイドは、悪魔の爪の薬効の原因となる活性成分であり、悪魔の爪は、南アフリカのホィホイ人によって、発熱、糖尿病、高血圧、血液関連疾患などの様々な健康障害の治療に何世紀にもわたって使用されてきました .

科学的研究の応用

Harpagoside has a wide range of scientific research applications:

作用機序

ハルパゴサイドは、主にアラキドン酸経路におけるシクロオキシゲナーゼ1および2(COX-1およびCOX-2)の阻害を通じて効果を発揮します . この阻害は、プロスタグランジンや一酸化窒素などの炎症性メディエーターの産生を抑制します . ハルパゴサイドはまた、抗炎症および鎮痛経路に関与するCB2受容体を活性化することで、エンドカンナビノイド系を調節します .

6. 類似化合物の比較

ハルパゴサイドは、ハルパギド、アウキュビン、カタポルなどの他のイリドイド配糖体と比較されることがよくあります . これらの化合物はすべて抗炎症性を示しますが、ハルパゴサイドは、その高い効力とCOX酵素の特異的な阻害のために独特です . さらに、ハルパゴサイドのエンドカンナビノイド系を調節する能力は、他の類似化合物とは異なります .

類似化合物:

- ハルパギド

- アウキュビン

- カタポル

ハルパゴサイドは、抗炎症と鎮痛の両方の特性を独自の組み合わせで持ち、特定の分子標的を持つため、科学研究と治療的応用の両方において貴重な化合物です。

生化学分析

Biochemical Properties

Harpagoside interacts with several enzymes and proteins. It has been shown to moderately inhibit cyclooxygenases 1 and 2 (COX-1/2) and overall nitric oxide production in human blood . It also interacts with the peroxisome proliferator-activated receptor (PPAR)-γ, leading to the reduction of tumor necrosis factor-α-induced mRNA synthesis and protein production .

Cellular Effects

Harpagoside has significant effects on various types of cells and cellular processes. It inhibits lipopolysaccharide (LPS)-induced increases in COX-2 and nitric oxide levels, as well as tumor necrosis factor (TNF) mRNA expression in HepG2 cells . In vivo, harpagoside reduces synovial inflammation, joint destruction, and bone erosion in a mouse model of collagen-induced arthritis .

Molecular Mechanism

The molecular mechanism of harpagoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to activate the PPAR-γ pathway, regulating lipid and glucose metabolism . It also inhibits the expression of receptor activator of nuclear factor-κB ligand and upregulates that of osteoprotegerin .

Temporal Effects in Laboratory Settings

The effects of harpagoside change over time in laboratory settings. While specific studies on the temporal effects of harpagoside are limited, it has been shown to have long-term effects on cellular function, particularly in reducing inflammation and joint destruction in animal models .

Dosage Effects in Animal Models

The effects of harpagoside vary with different dosages in animal models. Studies have shown that the whole extract of Harpagophytum procumbens has a dose-dependent activity, whereas harpagoside was not effective when used alone .

Metabolic Pathways

Harpagoside is involved in the mevalonate pathway present in the metabolism of eukaryotes, archaea, and some bacteria . The iridane skeleton found in iridoids is monoterpenoid in origin and contains a cyclopentane ring fused to a six-membered oxygen heterocycle .

準備方法

合成経路と反応条件: ハルパゴサイドは、ゲラニオールから出発する一連の化学反応によって合成することができます。ゲラニオールは、ゲラニルピロリン酸シンターゼによってゲラニルピロリン酸から合成されます . 合成経路には、水酸化、酸化、環化、カルボキシル化、グリコシル化、エステル化の各段階が含まれます .

工業生産方法: ハルパゴサイドの工業生産は、通常、Harpagophytum procumbensの根からの抽出によって行われます。根は乾燥させて粉末状にし、エタノールまたはメタノールを用いて溶媒抽出されます。 抽出物は、次にクロマトグラフィー技術を用いて精製され、ハルパゴサイドが単離されます .

3. 化学反応解析

反応の種類: ハルパゴサイドは、酸化、還元、置換などの様々な化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応によって生成される主要な生成物には、ハルパギド、ケイ皮酸、および様々なハルパゴサイド誘導体があります .

4. 科学研究への応用

ハルパゴサイドは、広範囲にわたる科学研究への応用を持っています。

化学反応の分析

Types of Reactions: Harpagoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include harpagide, cinnamic acid, and various derivatives of harpagoside .

類似化合物との比較

- Harpagide

- Aucubin

- Catalpol

Harpagoside’s unique combination of anti-inflammatory and analgesic properties, along with its specific molecular targets, makes it a valuable compound in both scientific research and therapeutic applications.

特性

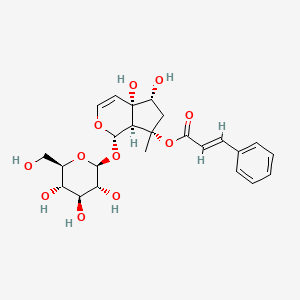

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7+/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-FMHLWDFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032528 | |

| Record name | Harpagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19210-12-9 | |

| Record name | Harpagoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19210-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harpagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harpagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-[1α,4aα,5α,7α(E),7aα]]-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methyl-7-[(allyl-1-oxo-3-phenyl)oxy]cyclopenta[c]pyran-1-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARPAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KGS1DC5ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Harpagoside's primary mechanism of action in exerting its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that Harpagoside significantly inhibits the expression of interleukin-6 (IL-6) in osteoarthritis chondrocytes. [] It achieves this by suppressing the activity of c-Fos/AP-1, a transcription factor crucial for IL-6 production. This suppression, in turn, leads to a decrease in the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. []

Q2: What is the significance of inhibiting IL-6 and MMP-13 in the context of osteoarthritis?

A2: IL-6 is a pro-inflammatory cytokine heavily implicated in the pathogenesis of osteoarthritis. It contributes to cartilage degradation and synovial inflammation, both hallmarks of the disease. [] MMP-13 plays a direct role in breaking down collagen, a major component of cartilage. Therefore, by suppressing IL-6 and MMP-13, Harpagoside offers a potential therapeutic avenue for managing osteoarthritis by targeting both inflammation and cartilage breakdown. []

Q3: What is the molecular formula and weight of Harpagoside?

A3: The molecular formula of Harpagoside is C24H30O11. Its molecular weight is 494.48 g/mol. These details are essential for understanding its physicochemical properties and behavior in various environments.

Q4: What spectroscopic techniques are typically used to characterize Harpagoside?

A4: Researchers commonly utilize techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to characterize Harpagoside. [] FTIR helps identify functional groups and chemical bonds present in the molecule, providing information about its structure. DSC analyzes thermal transitions, offering insights into its melting point and stability. SEM visualizes its surface morphology and particle size. []

Q5: What formulation strategies are being explored to improve Harpagoside's bioavailability?

A5: Researchers are actively investigating novel delivery systems like phyto-elastosomes, which are elastic vesicles designed to enhance the penetration and targeted delivery of Harpagoside. [] This approach aims to maximize its therapeutic efficacy while minimizing potential side effects by delivering it directly to the site of inflammation.

Q6: What is the pharmacokinetic profile of Harpagoside in animal models?

A6: In horses, after oral administration of a Devil’s Claw extract standardized to Harpagoside, it was detectable in plasma for up to 9 hours. The time to reach maximum concentration (Tmax) was approximately 1 hour. The study observed a proportional relationship between the administered dose and both Cmax (peak plasma concentration) and AUC (area under the curve), indicating linear pharmacokinetics. []

Q7: Has Harpagoside demonstrated efficacy in preclinical models of inflammation?

A7: Yes, Harpagoside has shown promising anti-inflammatory effects in various preclinical models. For example, in a carrageenan-induced paw edema model, a common model for acute inflammation, an extract from Verbascum phoeniceum, a plant known to contain Harpagoside, exhibited significant reduction in paw swelling. []

Q8: What about Harpagoside's effects in models of chronic inflammation like arthritis?

A8: Harpagoside has demonstrated beneficial effects in a zymosan-induced arthritis model, a model for chronic joint inflammation. It effectively ameliorated the progression of arthritis and reduced joint damage, as evidenced by decreased histological scores for cell infiltration, cartilage loss, and bone resorption. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。